

Spectroscopic Data Analysis of Benzaldehyde, 4-bromo-, hydrazone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzaldehyde, 4-bromo-, hydrazone*

Cat. No.: *B1273411*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of **Benzaldehyde, 4-bromo-, hydrazone**. Due to the limited availability of a complete, published dataset for this specific compound, this guide synthesizes expected values based on the known spectroscopic data of its precursor, 4-bromobenzaldehyde, and closely related hydrazone derivatives. This approach offers a robust framework for the characterization and analysis of this and similar molecules.

Data Presentation

The following tables summarize the expected quantitative data for the spectroscopic analysis of **Benzaldehyde, 4-bromo-, hydrazone**. These values are compiled from spectral data of the starting material, 4-bromobenzaldehyde, and analogous hydrazone compounds.

Table 1: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Medium-Strong, Broad	N-H stretching vibration of the hydrazone moiety.
~3100-3000	Medium-Weak	Aromatic C-H stretching vibrations.
~1610-1590	Strong	C=N (imine) stretching vibration.
~1580-1450	Medium-Strong	C=C stretching vibrations within the aromatic ring.
~850-800	Strong	p-disubstituted benzene C-H out-of-plane bending.
~750-700	Medium-Strong	C-Br stretching vibration.

Note: The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹, characteristic of the starting aldehyde, is a key indicator of successful hydrazone formation.

Table 2: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.0 - 11.5	Singlet	1H	N-H proton of the hydrazone.
~8.1 - 8.3	Singlet	1H	CH=N proton (methine proton).
~7.5 - 7.7	Doublet	2H	Aromatic protons ortho to the bromine atom.
~7.4 - 7.6	Doublet	2H	Aromatic protons ortho to the CH=N group.
~7.3	Singlet	2H	-NH ₂ protons of the hydrazone.

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 3: ^{13}C NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~140 - 145	C=N (imine carbon).
~135 - 138	Aromatic quaternary carbon attached to the CH=N group.
~131 - 133	Aromatic carbons ortho to the bromine atom.
~128 - 130	Aromatic carbons ortho to the CH=N group.
~122 - 125	Aromatic quaternary carbon attached to the bromine atom.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
198/200	High	Molecular ion peak $[M]^+$ and $[M+2]^+$ due to ^{79}Br and ^{81}Br isotopes (approx. 1:1 ratio).
183/185	Medium	$[M - \text{NH}]^+$
119	Medium	$[M - \text{Br}]^+$
102	Medium	$[\text{C}_7\text{H}_4\text{N}]^+$
90	Medium	$[\text{C}_6\text{H}_4\text{N}]^+$
76	High	$[\text{C}_6\text{H}_4]^+$

Table 5: UV-Visible Spectroscopic Data (Solvent: Methanol)

λ_{max} (nm)	Molar Absorptivity (ϵ , L mol $^{-1}$ cm $^{-1}$)	Transition
~245	~5700	$\pi \rightarrow \pi$
~325	~4000	$\pi \rightarrow \pi$
~390	~10600	$n \rightarrow \pi^*$

Note: This data is based on a closely related derivative, 2-[(4-bromobenzylidene)hydrazinylidene]-1,2-diphenylethanimine, and may vary for the parent hydrazone.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of **Benzaldehyde, 4-bromo-, hydrazone**.

2.1 Synthesis of Benzaldehyde, 4-bromo-, hydrazone

This protocol is a general method for the synthesis of hydrazones from aldehydes.

- Dissolution of Aldehyde: Dissolve 1.85 g (10 mmol) of 4-bromobenzaldehyde in 20 mL of ethanol in a 100 mL round-bottom flask.
- Addition of Hydrazine: To this solution, add 0.5 mL (10 mmol) of hydrazine hydrate dropwise with continuous stirring.
- Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
- Reflux: Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The solid product will precipitate out of the solution.
- Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven. Recrystallize the crude product from ethanol to obtain pure **Benzaldehyde, 4-bromo-, hydrazone**.

2.2 FT-IR Spectroscopy

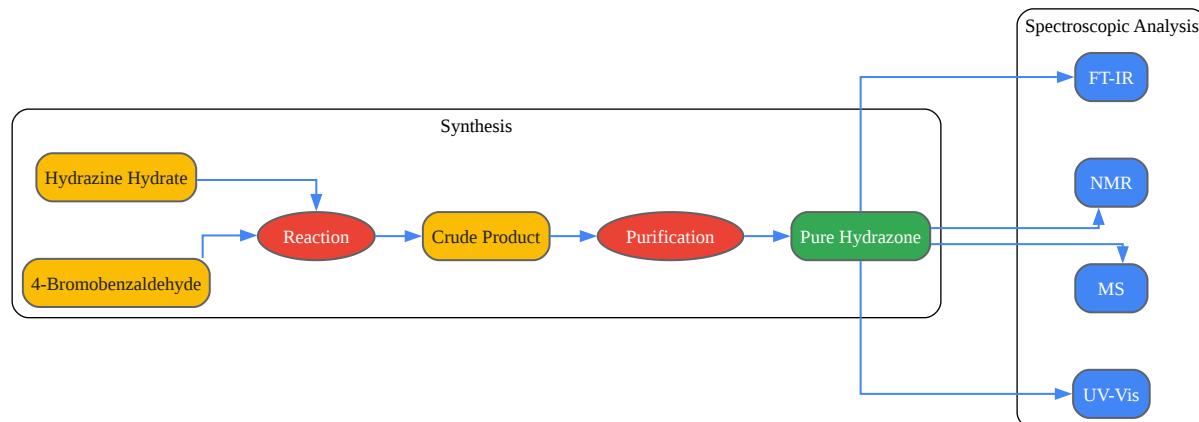
- Sample Preparation: Prepare a KBr pellet by grinding a small amount of the synthesized solid sample with dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrument Setup: Record the spectrum on an FT-IR spectrometer in the range of 4000-400 cm^{-1} .
- Data Acquisition: Obtain a background spectrum of the KBr pellet. Then, place the sample pellet in the spectrometer and record the sample spectrum.

2.3 NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6) in an NMR tube.

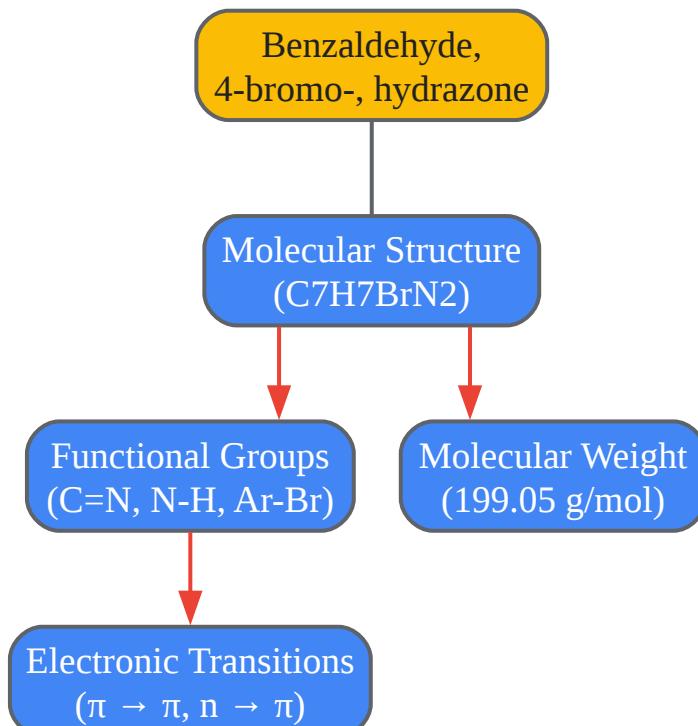
- Instrument Setup: Record the ^1H and ^{13}C NMR spectra on a 400 MHz or higher NMR spectrometer.
- Data Acquisition: Acquire the ^1H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For the ^{13}C NMR spectrum, a larger number of scans will be necessary. Use Tetramethylsilane (TMS) as an internal standard (0 ppm).

2.4 Mass Spectrometry


- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent for injection if using a GC-MS or LC-MS system.
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

2.5 UV-Visible Spectroscopy

- Sample Preparation: Prepare a stock solution of the compound in methanol of a known concentration (e.g., 1×10^{-3} M). From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1×10^{-5} to 1×10^{-4} M.
- Instrument Setup: Use a dual-beam UV-Visible spectrophotometer and use methanol as the blank.
- Data Acquisition: Record the absorption spectra of the solutions from 200 to 800 nm.


Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the spectroscopic analysis of **Benzaldehyde, 4-bromo-, hydrazone**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Relationship between compound properties and spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bhu.ac.in [bhu.ac.in]
- To cite this document: BenchChem. [Spectroscopic Data Analysis of Benzaldehyde, 4-bromo-, hydrazone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273411#spectroscopic-data-analysis-of-benzaldehyde-4-bromo-hydrazone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com